2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate”, also known as Propargyl-PEG2-Tos, is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a tosyl group and a propargyl group.
Synthesis Analysis
The synthesis of “2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate” involves several steps. The process starts with the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (1a), followed by the synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (1) . The synthesis process involves the use of tosyl chloride and potassium hydroxide in THF .Molecular Structure Analysis
The molecular formula of “2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate” is C12H14O4S . Its molecular weight is 254.3 g/mol .Scientific Research Applications
Selective Oxidation of Hydrocarbons
Organometallic complexes, including those similar to the query compound, have been investigated for their ability to selectively oxidize hydrocarbons. For instance, water-soluble organic compounds can be selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts, demonstrating the potential of sulfonate-containing compounds in catalysis and organic synthesis (Labinger et al., 1993).
Synthesis of Coenzyme M Analogues
Compounds structurally related to the query have been synthesized and investigated for their activity in biological systems, such as the methyl coenzyme M reductase system in Methanobacterium thermoautotrophicum (Gunsalus et al., 1978). This highlights the relevance of such compounds in biochemical research and their potential for designing inhibitors or analogues of biological molecules.
Adsorption Studies and Environmental Impacts
Research into the adsorption properties of parabens, which share functional similarities with the query compound, provides insights into environmental chemistry and pollution control. Studies on the adsorption behaviors of parabens onto magnetic nanoparticles indicate the utility of sulfonate derivatives in environmental remediation technologies (Chen et al., 2017).
Nonlinear Optics and Material Science
Stilbazolium derivatives, which can be synthesized using sulfonate-containing compounds, have been explored for their potential in second-order nonlinear optics, indicating the utility of such chemicals in the development of optoelectronic materials (Okada et al., 2003).
properties
IUPAC Name |
2-prop-2-ynoxyethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFCKZGZZTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG2-Tos |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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